Ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a furan-2-carbonylamino group and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-carbonylamino intermediate: This can be achieved by reacting furan-2-carboxylic acid with an amine under dehydrating conditions.
Benzoylation of piperazine: Piperazine is reacted with benzoyl chloride in the presence of a base to form the benzoyl-substituted piperazine.
Coupling reaction: The furan-2-carbonylamino intermediate is then coupled with the benzoyl-substituted piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylates.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acyl chlorides and bases like pyridine are used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dicarboxylates.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various acyl-substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The furan ring and piperazine moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Similar furan-based structure with different functional groups.
tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Similar piperazine-based structure with different substituents.
Uniqueness
Ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate is unique due to its combination of a furan ring, benzoyl group, and piperazine ring, which confer specific chemical and biological properties not found in other similar compounds.
This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-2-26-19(25)22-11-9-21(10-12-22)18(24)14-6-3-4-7-15(14)20-17(23)16-8-5-13-27-16/h3-8,13H,2,9-12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVZRTQMOMJNAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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